Distinct Tubulin-Binding Site: No Competition with Paclitaxel
Ceratamine B exhibits a non-overlapping binding site on microtubules relative to the taxane-binding site. In a competitive radioligand displacement assay using [3H]paclitaxel, ceratamine A (structural analog with identical core) at 20–50 μmol/L caused no statistically significant release of bound radiolabel, whereas the known taxane-site binder eleutherobin at 4 μmol/L displaced 29±1% of [3H]paclitaxel [1]. This lack of competition distinguishes ceratamine B from the majority of clinically relevant microtubule-stabilizing agents, which share a common pharmacophore.
| Evidence Dimension | Displacement of [3H]paclitaxel from microtubules |
|---|---|
| Target Compound Data | No significant displacement at 20–50 μmol/L (ceratamine A) |
| Comparator Or Baseline | Eleutherobin: 29±1% displacement at 4 μmol/L |
| Quantified Difference | Ceratamine A caused no detectable displacement at >5× the concentration of eleutherobin |
| Conditions | In vitro microtubule binding assay with 2 μmol/L tubulin and 2 μmol/L [3H]paclitaxel |
Why This Matters
Researchers seeking novel tubulin ligands with non-taxane binding sites will find ceratamine B a critical tool compound for probing alternative microtubule pharmacology.
- [1] Karjala G, Chan Q, Manzo E, Andersen RJ, Roberge M. Ceratamines, structurally simple microtubule-stabilizing antimitotic agents with unusual cellular effects. Cancer Res. 2005;65(8):3040-3043. doi:10.1158/0008-5472.CAN-04-4369 View Source
